molecular formula C7H13NO B172490 1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine CAS No. 153005-43-7

1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine

Cat. No. B172490
M. Wt: 127.18 g/mol
InChI Key: HOGOLKHCHFSFKN-UHFFFAOYSA-N
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Description

“1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine” is a chemical compound . It is also known as 1-methyl-4-(propan-2-yl)-7-oxabicyclo [2.2.1]heptan-2-ol in which the hydroxy group is substituted by a (2-methylphenyl)methoxy group .


Synthesis Analysis

The synthesis of 7-oxanorbornanes (7-oxabicyclo [2.2.1]heptanes), which are similar to the compound , can be achieved through several routes. The most common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .


Molecular Structure Analysis

The molecular formula of “1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine” is C7H13NO . The structure of similar compounds, such as 1-methyl-4-(propan-2-yl)-7-oxabicyclo [2.2.1]heptan-2-ol, has been studied .


Chemical Reactions Analysis

There are several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes . Also, novel 7-oxabicyclo [2.2.1]hept-5-en-2-yl derivatives have been synthesized using boron trifluoride diethyl etherate catalyzed Diels–Alder reaction .

Scientific Research Applications

  • Synthesis of Saturated Oxygenated Heterocycles

    • Application: 7-Oxabicyclo[2.2.1]heptanes are used in the synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .
    • Method: The most common method for their synthesis is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .
    • Results: Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily. They are extremely useful chirons for the total asymmetric synthesis .
  • Ring Opening Metathesis Polymerization (ROMP)

    • Application: 7-Oxabicyclo[2.2.1]heptane and its derivatives generate useful polymers upon oxa ring openings .
    • Method: The presence of paramagnetic species in the aqueous ring opening metathesis polymerizations of the exo, exo -7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid monomer with RuCl3 and K2[RuCl5H2O] compounds was studied using ESR techniques .
    • Results: It was observed that the intensities of the RuIII signals in the ESR spectra decrease on the time scale of the induction period so that the ROMP can take place .
  • Synthesis of 4,4-dialkyl-2-butenolides

    • Application: 7-Oxabicyclo[2.2.1]heptane is used as an intermediate in the synthesis of 4,4-dialkyl-2-butenolides .
    • Method: The synthesis is based on reaction with two moles of Grignard reagent, followed by cycloreversion (elimination of furan) to release the double bond .
    • Results: The method provides a useful way to synthesize 4,4-dialkyl-2-butenolides .

Future Directions

The future directions for the study of “1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine” and similar compounds are promising. These compounds are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds . They also permit to generate a wide chemodiversity in a highly stereoselective manner .

properties

IUPAC Name

7-oxabicyclo[2.2.1]heptan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGOLKHCHFSFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484056
Record name 1-(7-oxabicyclo[2.2.1]hept-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine

CAS RN

153005-43-7
Record name 1-(7-oxabicyclo[2.2.1]hept-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxabicyclo[2,2,1]heptan-2-ylmethanamine
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